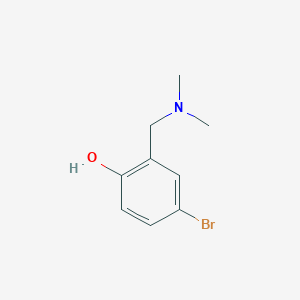

4-Bromo-alpha-(dimethylamino)-O-cresol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWZAKOXYMCAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334550 | |

| Record name | 4-Bromo-alpha-(dimethylamino)-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42313-79-1 | |

| Record name | 4-Bromo-alpha-(dimethylamino)-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Bromo Alpha Dimethylamino O Cresol

Strategies for Bromination of Phenolic Precursors

The initial and critical step in the synthesis of 4-Bromo-alpha-(dimethylamino)-O-cresol is the regioselective bromination of o-cresol. The hydroxyl and methyl groups of o-cresol are ortho- and para-directing, making the control of regioselectivity a key challenge. The desired product requires the introduction of a bromine atom at the para-position relative to the hydroxyl group.

Regioselective Bromination Techniques

Direct bromination of o-cresol can lead to a mixture of products. Therefore, specific techniques are employed to achieve the desired 4-bromo-o-cresol isomer. One effective method involves the reaction of o-cresol with bromine in a suitable solvent at controlled temperatures.

A documented procedure for the preparation of 4-bromo-o-cresol involves dissolving o-cresol in methylene (B1212753) chloride and cooling the mixture. prepchem.com A solution of bromine in methylene chloride is then added slowly over several hours while maintaining a low temperature. prepchem.com This controlled addition and temperature help to favor the formation of the desired 4-bromo isomer. After the reaction, the solvent is removed, and the product can be purified by crystallization. prepchem.com This method has been reported to yield 4-bromo-o-cresol in good yields. prepchem.com

The reaction conditions for the regioselective bromination of o-cresol are summarized in the table below.

| Parameter | Condition |

| Starting Material | o-Cresol |

| Reagent | Bromine |

| Solvent | Methylene Chloride |

| Temperature | Cooled (e.g., 2°C) |

| Procedure | Slow addition of bromine solution |

| Purification | Crystallization |

Catalyst-Mediated Bromination Approaches

While direct bromination under controlled conditions is effective, catalyst-mediated approaches can also be employed to enhance regioselectivity and yield. Various catalysts have been explored for the bromination of phenols. For instance, the use of a copper(I) chloride catalyst has been reported in the aminomethylation of phenols, suggesting its potential role in related halogenation reactions to influence selectivity. google.com

Approaches for Introducing the alpha-(Dimethylamino)methyl Moiety

Once 4-bromo-o-cresol is synthesized, the next step is the introduction of the alpha-(dimethylamino)methyl group at the ortho-position to the hydroxyl group. This is typically achieved through an aminomethylation reaction.

Mannich-type Reactions with Phenol (B47542) Derivatives

The Mannich reaction is a classic and widely used method for the aminomethylation of acidic compounds, including phenols. researchgate.net This reaction involves the condensation of a compound with an active hydrogen atom (in this case, 4-bromo-o-cresol), formaldehyde, and a secondary amine (dimethylamine).

The general mechanism of the Mannich reaction with phenols involves the formation of an electrophilic iminium ion from the reaction of formaldehyde and dimethylamine (B145610). The electron-rich phenol then attacks the iminium ion, leading to the formation of the aminomethylated product.

Several variations of the Mannich reaction have been developed. For example, the reaction can be carried out using preformed aminals, such as N,N,N',N'-tetramethylmethylenediamine, which serves as a source of both formaldehyde and dimethylamine. google.com A Russian patent describes a method for producing 2-[(dimethylamino)methyl]phenol by reacting phenol with N,N,N',N'-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst at a relatively low temperature, which increases the selectivity and yield of the ortho-substituted product. google.com A similar approach could be applied to 4-bromo-o-cresol.

The reaction parameters for a typical Mannich reaction with a phenolic compound are outlined in the table below.

| Parameter | Condition |

| Substrate | Phenolic Compound (e.g., 4-bromo-o-cresol) |

| Reagents | Formaldehyde, Dimethylamine (or a precursor) |

| Catalyst (optional) | Copper(I) Chloride |

| Solvent | Aliphatic Alcohols (e.g., C1-C4) |

| Temperature | 65 to 130°C |

Reductive Amination Pathways

An alternative to the Mannich reaction for introducing the alpha-(dimethylamino)methyl moiety is a two-step reductive amination pathway. This would involve the formylation of 4-bromo-o-cresol to produce 5-bromo-2-hydroxy-3-methylbenzaldehyde, followed by reductive amination with dimethylamine.

Reductive amination involves the reaction of the aldehyde with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). While this pathway is feasible, the direct, one-pot nature of the Mannich reaction often makes it a more efficient choice for this particular transformation.

Multi-Step Synthesis Pathways for Complex Analogues

The synthetic routes to this compound can be extended to create more complex analogues with diverse functionalities. Multi-step synthesis allows for the systematic construction of molecules with precise structural modifications. youtube.comyoutube.comlibretexts.org

For instance, the bromine atom on the aromatic ring of this compound can serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce new carbon-carbon bonds. The phenolic hydroxyl group can be alkylated or acylated to generate a variety of ether and ester derivatives. The tertiary amine can be quaternized to form ammonium (B1175870) salts or oxidized to N-oxides.

A modern approach to multi-step synthesis involves the use of continuous flow chemistry. syrris.jp In a flow synthesis setup, reagents are continuously pumped through a series of reactors, with each reactor performing a specific chemical transformation. syrris.jp This methodology allows for precise control over reaction parameters, improved safety, and easier scalability. syrris.jp A multi-step flow process could be designed for the synthesis of complex analogues starting from o-cresol, where the initial bromination and subsequent Mannich reaction are performed in a continuous sequence, followed by further functionalization in subsequent flow modules. syrris.jp

The synthesis of more complex Mannich bases, such as 2,4,6-tris((dimethylamino)methyl)phenol, from phenol demonstrates how multiple aminomethyl groups can be introduced onto a phenolic ring. google.comnih.gov This highlights the potential for creating poly-functionalized analogues of this compound through careful control of reaction stoichiometry and conditions.

Design and Implementation of Protective Group Strategies

In multi-step organic syntheses, protective groups are often employed to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. nih.gov In the synthesis of this compound, the phenolic hydroxyl group is a key functional group that may require protection. The hydroxyl group is acidic and can react with bases or nucleophiles. oup.com Furthermore, it is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, which can influence the regioselectivity of the bromination step. oup.com

Common protective group strategies for phenols include their conversion to ethers or esters. oup.com For instance, a benzyl ether could be used, which is stable under a variety of reaction conditions but can be removed by hydrogenolysis. oup.com Another option is the use of silyl ethers, which can be installed and removed under mild conditions. acs.org

Reaction Condition Optimization for Enhanced Yield and Purity

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. For the synthesis of this compound, which is likely prepared via a Mannich reaction of 4-bromo-o-cresol, several parameters would need to be optimized. These include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

The Mannich reaction can be catalyzed by either acid or base. wikipedia.org The selection of the catalyst can significantly impact the reaction rate and the formation of byproducts. Similarly, the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the yield and purity of the product. The reaction temperature is another crucial parameter that needs to be controlled to ensure a reasonable reaction rate while minimizing decomposition or side reactions.

Below is an illustrative data table showcasing a hypothetical optimization of the Mannich reaction for a structurally related compound, 2-(dimethylaminomethyl)-4-bromophenol, which highlights the parameters that would be investigated.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 24 | 35 |

| 2 | HCl (cat.) | Ethanol | 80 | 12 | 75 |

| 3 | NaOH (cat.) | Ethanol | 80 | 18 | 60 |

| 4 | HCl (cat.) | Water | 100 | 12 | 82 |

| 5 | HCl (cat.) | Methanol (B129727) | 65 | 16 | 72 |

| 6 | HCl (cat.) | Water | 80 | 12 | 78 |

This table is illustrative and based on general principles of Mannich reaction optimization.

The data in the table suggest that an acid catalyst significantly improves the yield compared to an uncatalyzed reaction (Entry 2 vs. 1). Water appears to be a more effective solvent than ethanol or methanol, potentially due to the enhanced solubility of the reactants and intermediates (Entry 4 vs. 2 and 5). The reaction temperature also plays a role, with higher temperatures generally leading to faster reactions, although a balance must be struck to avoid byproduct formation.

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. jddhs.com For the synthesis of this compound, several aspects of green chemistry can be considered.

One key principle is the use of safer solvents. Traditional Mannich reactions often employ organic solvents. adichemistry.com The use of water as a solvent, as indicated in the optimization table, is a much greener alternative. jddhs.com Another approach is to perform the reaction under solvent-free conditions, which can reduce waste and simplify purification.

The choice of catalyst is also crucial. While traditional acid and base catalysts are effective, the development of reusable and more environmentally benign catalysts is a key area of green chemistry research. For instance, solid acid catalysts or biocatalysts could be employed to facilitate the Mannich reaction, allowing for easier separation and recycling of the catalyst. jddhs.com

Energy efficiency is another important consideration. The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. jddhs.com

Finally, atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, should be maximized. The Mannich reaction is inherently a three-component reaction, which can be designed to have good atom economy if side reactions are minimized through careful optimization of the reaction conditions. adichemistry.com

Chemical Reactivity and Transformation Pathways of 4 Bromo Alpha Dimethylamino O Cresol

Reactivity of the Aromatic Ring System

The aromatic ring of 4-Bromo-alpha-(dimethylamino)-O-cresol is activated towards electrophilic substitution by the strongly electron-donating hydroxyl group and the moderately activating dimethylaminomethyl group. Conversely, the bromine atom is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. The substitution pattern of the ring dictates the regioselectivity of further reactions.

Electrophilic Aromatic Substitution Reactions (beyond bromination)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, and the rate and regioselectivity of this reaction are heavily influenced by the substituents on the aromatic ring. youtube.commasterorganicchemistry.commasterorganicchemistry.com In this compound, the hydroxyl and dimethylaminomethyl groups are ortho, para-directing activators, while the bromine atom is an ortho, para-directing deactivator.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -CH₂N(CH₃)₂ | 2 | Activating | Ortho, Para |

| -Br | 4 | Deactivating | Ortho, Para |

Given the positions of the existing substituents, the most likely positions for electrophilic attack are C3 and C5. The specific reaction conditions will determine the major product. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 3-nitro and 5-nitro derivatives.

Nucleophilic Aromatic Substitution Potential at the Bromine Position

Nucleophilic aromatic substitution (NAS) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org The aromatic ring of this compound is electron-rich due to the presence of the hydroxyl and dimethylaminomethyl groups, making it a poor candidate for traditional NAS reactions.

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution of the bromine atom may be possible. The mechanism for such a reaction would likely proceed through an elimination-addition pathway involving a benzyne (B1209423) intermediate, rather than the more common SNAr mechanism. libretexts.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions, including alkylation, acylation, and directed ortho metalation.

Alkylation and Acylation Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with various electrophiles.

Alkylation: Reaction of the phenoxide with an alkyl halide results in the formation of an ether. This is a classic Williamson ether synthesis.

Acylation: The phenoxide can also react with acylating agents, such as acid chlorides or anhydrides, to form esters.

These reactions are summarized in the table below.

| Reaction | Reagent | Product |

| Alkylation | R-X (Alkyl halide) | Aryl ether |

| Acylation | RCOCl (Acid chloride) or (RCO)₂O (Acid anhydride) | Aryl ester |

Directed Ortho Metalation (DoM) Strategies with Phenols

Directed ortho metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles.

The hydroxyl group of a phenol (B47542) can act as a directing group in DoM, although it is often necessary to protect it first to prevent acid-base reactions with the organolithium reagent. uwindsor.ca Common protecting groups for phenols in DoM include methoxymethyl (MOM) and tert-butyldimethylsilyl (TBDMS). The dimethylaminomethyl group can also serve as a directing group. wikipedia.org Given the substitution pattern of this compound, DoM could potentially be directed to the C3 or C5 position.

Reactivity of the Dimethylamine (B145610) Side Chain

The dimethylamine side chain is a tertiary amine and exhibits the typical reactivity of this functional group. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.

Salt Formation: The amine can be protonated by acids to form ammonium (B1175870) salts.

Alkylation: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt.

Oxidation: Tertiary amines can be oxidized to form N-oxides.

Quaternization and Salt Formation

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a strong nucleophile and a Brønsted-Lowry base. This inherent basicity allows it to readily react with acids to form ammonium salts.

One of the most characteristic reactions of the tertiary amine moiety in this compound is quaternization. This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium salt. Structurally similar tertiary amines, such as N,N-dimethylbenzylamine, are known to undergo this reaction with various alkylating agents. wikipedia.orgresearchgate.netresearchgate.net The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.

The general reaction can be depicted as: C₈H₁₀BrN(CH₃)₂ + R-X → [C₈H₁₀BrN(CH₃)₂R]⁺X⁻

Here, R-X represents the alkylating agent, where R is an alkyl group and X is a halide or another suitable leaving group. The resulting quaternary ammonium salts exhibit significantly different physical properties, such as increased water solubility and a higher melting point, compared to the parent amine. The efficiency of the quaternization reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. researchgate.net

| Reactant | Alkylating Agent | Product Type | Significance |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide Salt | Modification of physicochemical properties. |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | Quaternary Ammonium Bromide Salt | Introduction of a bulky aromatic group. |

| This compound | Ethyl Bromoacetate (BrCH₂CO₂Et) | Ester-functionalized Quaternary Ammonium Salt | Creates a handle for further derivatization. |

Nucleophilic Reactivity of the Nitrogen Atom

The nucleophilicity of the dimethylamino group is a central feature of its chemical reactivity, as demonstrated in the quaternization reaction. Beyond reacting with alkyl halides, the nitrogen atom can attack a variety of other electrophilic centers. For example, it can react with acyl chlorides or anhydrides to form an unstable acylammonium intermediate, which can then participate in further reactions.

Derivatization for Functional and Analytical Purposes

The presence of multiple reactive sites in this compound—namely the phenolic hydroxyl group and the tertiary amine—allows for a range of derivatization strategies. These modifications are often employed to alter the molecule's properties for specific applications in biological studies or to facilitate its detection and quantification.

Formation of Conjugates for Bio-Studies

The phenolic moiety of this compound is a key handle for forming conjugates with biomolecules, such as proteins. nih.govrsc.org A common strategy for conjugating phenolic compounds to proteins involves the oxidation of the phenol to a reactive quinone or semiquinone intermediate. rsc.org This oxidation can be achieved using chemical or enzymatic methods.

Under alkaline conditions or in the presence of free radicals, the phenolic hydroxyl group can be oxidized. nih.gov The resulting electrophilic quinone species can then react with nucleophilic side chains of amino acids on a protein, such as the thiol group of cysteine or the amino group of lysine, through Michael addition or Schiff base formation. acs.org This covalent linkage attaches the this compound molecule to the protein, thereby modifying the protein's properties or introducing a specific label for further study. rsc.orgresearchgate.net Such phenolic-protein conjugates are being explored for various applications, including the development of novel biomaterials and therapeutic agents. rsc.org

| Functional Group | Derivatization Reaction | Reactive Intermediate | Target on Biomolecule | Bond Formed |

|---|---|---|---|---|

| Phenolic Hydroxyl | Oxidation | Quinone/Semiquinone | Amine (Lysine), Thiol (Cysteine) | C-N or C-S Covalent Bond |

| Phenolic Hydroxyl | Esterification | Activated Carboxylic Acid | Amine (on linking molecule) | Ester Linkage |

| Tertiary Amine | Oxidative Coupling | Aldehyde (via oxidation) | Amine/Hydroxylamine on probe | Imine/Oxime Linkage |

Selective Labeling and Tagging Strategies

For analytical purposes, it is often necessary to attach a reporter group, such as a fluorophore or a chromophore, to the molecule of interest. Both the tertiary amine and the phenolic hydroxyl group of this compound can be targeted for selective labeling.

The phenolic hydroxyl group can be derivatized through reactions like acylation or alkylation. nih.govlibretexts.org For example, reacting the phenol with a fluorescently tagged acyl chloride would result in the formation of a fluorescent ester.

The tertiary amine also presents opportunities for labeling. One method involves the use of labeling reagents that are reactive towards amines. For instance, dansyl chloride is known to react with primary, secondary, and even some tertiary amines under specific conditions to yield highly fluorescent sulfonamide derivatives. nih.gov Another advanced strategy, termed Tertiary Amine Coupling by Oxidation (TACO), allows for the selective modification of tertiary amines. This method uses an oxidizing agent to convert the tertiary amine into a reactive aldehyde, which can then be coupled with various probes containing aldehyde-reactive functional groups like hydroxylamines or hydrazines. acs.org This approach provides a highly selective method for tagging molecules at the site of a tertiary amine. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo Alpha Dimethylamino O Cresol and Its Derivatives

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and molecular framework of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 4-Bromo-alpha-(dimethylamino)-O-cresol, the key functional groups include the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and the substituted aromatic ring.

The broad O-H stretching vibration of the phenolic group is expected to be a prominent feature, typically appearing in the 3500-3200 cm⁻¹ region. The precise position and shape of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups are expected just below this value, typically in the 2975-2850 cm⁻¹ range.

The aromatic C=C stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring. The C-O stretching of the phenol (B47542) and the C-N stretching of the tertiary amine are expected in the 1260-1180 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively. Finally, the C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3500 - 3200 (Broad) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂-, -N(CH₃)₂ | 2975 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Phenolic C-O | 1260 - 1180 |

| C-N Stretch | Tertiary Amine | 1250 - 1020 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a complementary technique to FTIR. It involves scattering of monochromatic light from molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals.

Symmetric stretching of the C=C bonds in the benzene ring, which may be weak in the FTIR spectrum, should be prominent in the Raman spectrum in the 1610-1570 cm⁻¹ region. The C-Br stretch is also expected to be Raman active. In contrast, the polar O-H and C-N functional groups will likely show weaker signals in the Raman spectrum compared to their strong absorptions in the FTIR spectrum. This complementarity is crucial for a complete vibrational analysis.

Table 2: Predicted FT-Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂-, -N(CH₃)₂ | 2975 - 2850 |

| C=C Stretch (Symmetric) | Aromatic Ring | 1610 - 1570 |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out atomic connectivity and deduce the fine details of the molecular structure.

Proton (¹H) NMR for Hydrogen Connectivity

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In this compound, several distinct proton signals are expected.

The phenolic -OH proton would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, but typically in the range of 5-9 ppm. The aromatic region would show signals for the three protons on the benzene ring. Due to their different positions relative to the substituents, they would appear as distinct multiplets. The proton ortho to the hydroxyl group would likely be the most downfield, followed by the proton ortho to the bromine atom.

The methylene protons (-CH₂-) adjacent to the aromatic ring and the nitrogen atom would likely appear as a singlet around 3.5-4.5 ppm. The six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂) are chemically equivalent and would give rise to a sharp singlet, typically in the 2.2-2.6 ppm region.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Phenolic OH | broad s | 5.0 - 9.0 |

| Aromatic H | m | 6.8 - 7.5 |

| Methylene H (-CH₂-) | s | 3.5 - 4.5 |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

For this compound, nine distinct carbon signals are expected. The carbon atom bearing the hydroxyl group (C-O) would be the most downfield, predicted to be in the 150-160 ppm range. The other aromatic carbons would appear in the 110-140 ppm region, with the carbon attached to the bromine atom (C-Br) being significantly shifted. The methylene carbon (-CH₂-) would likely resonate around 60-70 ppm, while the methyl carbons of the dimethylamino group would appear most upfield, typically in the 40-50 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Aromatic) | 150 - 160 |

| C-H (Aromatic) | 115 - 135 |

| C-CH₂ (Aromatic) | 120 - 130 |

| C-Br (Aromatic) | 110 - 120 |

| -CH₂- | 60 - 70 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for establishing definitive structural assignments by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, COSY would be primarily used to confirm the coupling between adjacent protons on the aromatic ring. Cross-peaks would appear between the signals of neighboring aromatic protons, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for the aromatic C-H, the methylene -CH₂-, and the methyl -N(CH₃)₂ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically two- or three-bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the methylene protons and the aromatic carbons C-CH₂ and its ortho neighbors. Similarly, the methyl protons would show correlations to the methylene carbon. These long-range correlations provide unambiguous evidence for the connectivity of the different fragments of the molecule.

By combining these advanced spectroscopic methods, a complete and confident structural elucidation of this compound can be achieved.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the atomic-level structure, dynamics, and packing of solid materials. wikipedia.orgnih.gov Unlike its solution-state counterpart, ssNMR can analyze both crystalline and amorphous (non-crystalline) forms of a compound, providing insights into conformational differences and packing effects that are averaged out in solution. huji.ac.il

For a compound like this compound, ssNMR could be employed to distinguish between different solid forms, such as polymorphs or solvates. Key nuclei for analysis would include ¹³C, ¹H, ¹⁵N, and potentially ¹⁷O. High-resolution spectra for spin-½ nuclei like ¹³C are typically achieved by applying techniques such as Magic Angle Spinning (MAS) and high-power proton decoupling to overcome the line-broadening effects of chemical shift anisotropy (CSA) and strong dipolar couplings present in the solid state. nih.govhuji.ac.il

Cross-polarization (CP-MAS) experiments would be standard for enhancing the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from the more abundant protons. The resulting chemical shifts would provide information about the local electronic environment of each carbon and nitrogen atom, allowing for the identification of distinct molecular conformations in the solid state. For example, the chemical shifts of the aromatic carbons can indicate the effects of crystal packing on the electron distribution of the cresol (B1669610) ring.

Furthermore, relaxation time measurements (such as T₁ and T₁ρ) can offer insights into the molecular dynamics within the crystal lattice, distinguishing between rigid and more mobile parts of the molecule, such as the dimethylamino group. huji.ac.il For amorphous forms, where long-range order is absent, ssNMR is particularly valuable as it provides information on the distribution of local structures and conformations.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a molecule's mass, which in turn allows for the confident elucidation of its elemental composition. longdom.org Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide mass measurements with high accuracy, often to within a few parts per million (ppm). longdom.orgnih.gov

Accurate Mass Determination and Elemental Composition

For this compound, with a chemical formula of C₉H₁₂BrNO, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical mass. The high accuracy of HRMS allows for the unambiguous determination of the elemental formula from the measured mass, differentiating it from other potential compounds with the same nominal mass.

| Property | Value |

| Formula | C₉H₁₂BrNO |

| Theoretical Monoisotopic Mass | 229.0153 Da |

| Calculated m/z for [M+H]⁺ | 230.0226 Da |

This table presents theoretical values. Experimental HRMS data would provide a measured mass for comparison, with the deviation typically reported in ppm.

Detailed Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument are used to study the fragmentation pathways of a molecule. nih.gov In this process, the protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the masses of the resulting fragment ions are accurately measured. nih.govnih.gov This allows for the structural elucidation of the fragments and, by extension, the parent molecule.

For this compound, likely fragmentation pathways would involve the cleavage of the C-C bond between the aromatic ring and the dimethylaminomethyl group, leading to the formation of a stable benzylic cation or a dimethylaminomethyl radical. Another common fragmentation would be the loss of the dimethylamino group. The accurate mass measurement of these fragments helps to confirm their elemental composition.

Isotopic Pattern Recognition (e.g., for Bromine)

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by two mass units. HRMS can resolve and accurately measure this pattern, providing definitive evidence for the presence of bromine in the molecule and its fragments.

X-ray Diffraction Studies for Crystallographic Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comuwaterloo.ca It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SCXRD) involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. carleton.educreative-biostructure.com The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which a model of the atomic arrangement in the unit cell is constructed. ulisboa.pt

For this compound, an SCXRD analysis would provide precise coordinates for each atom, allowing for the accurate determination of all bond lengths and angles. Of particular interest would be the conformation of the dimethylaminomethyl side chain relative to the plane of the brominated cresol ring. The analysis would also reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl group) and halogen bonds (involving the bromine atom), which govern the supramolecular architecture. researchgate.net

| Parameter | Information Provided by SCXRD |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and van der Waals contacts. |

This table describes the type of data that would be obtained from a successful SCXRD experiment.

Chiroptical Spectroscopy (if chiral analogues are synthesized or studied)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. The alpha-carbon of this compound is a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms or the study of racemic mixtures would necessitate the use of chiroptical methods to determine the absolute configuration and enantiomeric purity.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For a chiral analogue of this compound, the CD spectrum provides information about its three-dimensional structure.

The CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. The spectrum typically shows positive and/or negative peaks, known as Cotton effects. The sign and magnitude of these peaks are characteristic of the stereochemistry of the molecule.

In the case of synthesized chiral analogues of this compound, CD spectroscopy would be instrumental in:

Determination of Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) of the chiral center can be assigned.

Confirmation of Enantiomeric Purity: A pure enantiomer will show a CD spectrum, while a racemic mixture (equal amounts of both enantiomers) will have no CD signal. The intensity of the CD signal is proportional to the enantiomeric excess.

Conformational Analysis: The CD spectrum is sensitive to the conformation of the molecule, providing insights into the spatial arrangement of the atoms.

As with PXRD, specific CD spectroscopic data for chiral analogues of this compound are not widely published. Table 2 presents a hypothetical dataset to illustrate the typical output of a CD spectroscopy experiment for a chiral derivative.

Table 2: Hypothetical Circular Dichroism Data for an Enantiomer of a this compound Analogue

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 220 | +15,000 |

| 254 | -5,000 |

| 280 | +8,000 |

Theoretical and Computational Chemistry Investigations of 4 Bromo Alpha Dimethylamino O Cresol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. tci-thaijo.org It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-Bromo-alpha-(dimethylamino)-O-cresol.

A typical DFT study of this compound would involve geometry optimization to find the lowest energy structure. The stability of the molecule can then be assessed by calculating its vibrational frequencies; the absence of imaginary frequencies indicates a true energy minimum. Different combinations of functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) can be employed to ensure the reliability of the results. researchgate.net The solvent effects on the geometry and stability can also be modeled using methods like the Polarizable Continuum Model (PCM).

Below is a hypothetical table of optimized geometric parameters for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-O | 1.362 | ||

| C-N | 1.471 | ||

| O-H | 0.965 | ||

| C-C (aromatic) | 1.390 - 1.405 | ||

| C-C-Br | 119.8 | ||

| C-C-O | 121.5 | ||

| C-O-H | 109.2 | ||

| C-C-N | 112.4 | ||

| C-N-C | 110.8 | ||

| C-C-C-C (ring) | ~0.0 | ||

| C-C-O-H | 180.0 | ||

| C-C-C-N | 95.3 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, though they are computationally more demanding than DFT.

These methods can be used to predict various energetic properties of this compound, such as its ionization potential, electron affinity, and heat of formation. Furthermore, ab initio calculations are valuable for predicting spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, while vibrational frequencies calculated at the MP2 level can be used to predict the infrared (IR) and Raman spectra. doi.org

The following table presents hypothetical spectroscopic data for this compound predicted by ab initio calculations.

| Spectroscopic Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 285 nm |

| Molar Absorptivity (ε) | 4500 L mol⁻¹ cm⁻¹ |

| O-H Stretch (IR) | 3450 cm⁻¹ |

| C-Br Stretch (IR) | 680 cm⁻¹ |

| C-N Stretch (IR) | 1180 cm⁻¹ |

| Aromatic C-H Stretch (IR) | 3050 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for substituted phenols.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule.

The presence of rotatable bonds in this compound, such as the C-C bond connecting the aromatic ring to the dimethylamino-methyl group and the C-N bond, allows for the existence of multiple conformers. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Analysis of the simulation trajectory can reveal the preferred dihedral angles and the extent of rotational isomerism. This information is crucial for understanding how the molecule's shape influences its chemical and biological activity.

MD simulations are particularly well-suited for studying how a molecule interacts with its environment. By simulating this compound in a box of solvent molecules (e.g., water, ethanol), it is possible to analyze the formation and dynamics of intermolecular hydrogen bonds and other non-covalent interactions. researchgate.net

These simulations can provide insights into the solvation shell structure and the influence of the solvent on the conformational preferences of the molecule. Understanding these interactions is important for predicting the molecule's solubility and behavior in different chemical environments.

Electronic Structure and Bonding Analysis

A deeper understanding of the electronic structure and bonding in this compound can be obtained through various analysis techniques applied to the results of quantum chemical calculations.

Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, hybridization, and delocalization of electron density within the molecule. doi.org This analysis can reveal the nature of the intramolecular interactions, such as hyperconjugation and steric effects.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A hypothetical table summarizing the results of an electronic structure analysis for this compound is presented below.

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.5 D |

| Natural Charge on Br | -0.08 e |

| Natural Charge on O | -0.75 e |

| Natural Charge on N | -0.52 e |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For aromatic compounds like substituted cresols, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring and the electron-donating substituents (hydroxyl and dimethylamino groups). The LUMO is usually a π* anti-bonding orbital. The presence of the electron-donating -OH and -(dimethylamino) groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom can lower the energy of both the HOMO and LUMO.

The interplay of these substituents determines the ultimate energy levels and the reactivity of the molecule. Computational studies on similar substituted phenols provide insight into these energies.

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Substituted Phenol (B47542)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.89 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.66 | Indicator of Chemical Reactivity |

Data is representative of a substituted phenol and used here for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bond hybridization. This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which are key to understanding molecular stability and reactivity.

In this compound, NBO analysis would reveal the hybridization of the atomic orbitals and the nature of the chemical bonds. For instance, the carbon atoms of the benzene ring would exhibit sp² hybridization, typical for aromatic systems. The analysis would also quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the aromatic ring. This delocalization is a key factor in the activation of the ring towards electrophilic substitution.

The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory within the NBO framework. The stabilization energy (E(2)) associated with these interactions indicates the magnitude of electron delocalization.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions for a Substituted Phenol Analog

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) | 5.2 |

| LP (N) | σ* (C-H) | 3.8 |

| σ (C-H) | π* (C-C) | 2.1 |

LP denotes a lone pair, and σ and π* denote anti-bonding orbitals. Data is illustrative for a related compound.*

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, due to their high electronegativity and the presence of lone pairs. The aromatic ring, enriched by the electron-donating effects of these groups, would also exhibit negative potential, particularly at the ortho and para positions relative to the hydroxyl group. The bromine atom, being electronegative, would also show a region of negative potential, while the hydrogen atoms of the methyl and hydroxyl groups would display positive potential.

Table 3: Calculated Molecular Electrostatic Potential Values at Specific Atomic Sites for a Brominated Phenol

| Atomic Site | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Oxygen (of -OH) | -35.2 | High affinity for electrophiles |

| Aromatic Ring (ortho to -OH) | -15.8 | Favorable for electrophilic attack |

| Bromine Atom | -10.5 | Potential for halogen bonding |

| Hydrogen (of -OH) | +45.7 | Favorable for nucleophilic attack |

Values are representative and serve to illustrate the expected charge distribution.

Spectroscopic Property Simulations from First Principles

Simulated Vibrational (IR/Raman) Spectra for Band Assignment

Computational methods, particularly Density Functional Theory (DFT), can simulate the vibrational spectra (Infrared and Raman) of molecules with a high degree of accuracy. These simulations are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, the simulated IR and Raman spectra would exhibit characteristic bands for the functional groups present. Key vibrational modes would include:

O-H stretching: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹.

C-H stretching (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

C=C stretching (aromatic): A series of bands between 1400 and 1600 cm⁻¹.

C-N stretching: Typically observed in the 1000-1350 cm⁻¹ range.

C-Br stretching: A strong band in the lower frequency region, usually between 500 and 600 cm⁻¹.

By comparing the computed frequencies and intensities with experimental data, a detailed and reliable assignment of the vibrational spectrum can be achieved.

Table 4: Selected Simulated Vibrational Frequencies for a Substituted Bromophenol

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| O-H stretch | 3450 | Hydroxyl group stretching |

| C-H stretch (aromatic) | 3080 | Aromatic C-H stretching |

| C=C stretch (aromatic) | 1590 | Benzene ring stretching |

| C-O stretch | 1250 | Phenolic C-O stretching |

| C-Br stretch | 580 | Carbon-Bromine stretching |

Frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths (which relate to the intensity of the absorption).

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. The primary transitions in such a molecule are expected to be π → π* transitions within the aromatic system. The electron-donating hydroxyl and dimethylamino groups are known to cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. The calculations would provide the specific wavelengths of maximum absorption (λmax), the oscillator strengths, and the nature of the molecular orbitals involved in each transition.

Table 5: Simulated Electronic Transitions for a Substituted Phenol using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.25 | 292 | 0.15 |

| HOMO-1 → LUMO | 4.88 | 254 | 0.08 |

| HOMO → LUMO+1 | 5.30 | 234 | 0.22 |

This data is illustrative for a related aromatic system.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is electrophilic aromatic substitution, such as further bromination.

The hydroxyl and dimethylamino groups are strong activating, ortho-, para-directing groups, while the bromine atom is a deactivating but also ortho-, para-directing group. The methyl group is weakly activating and ortho-, para-directing. Computational studies can model the reaction pathway for the attack of an electrophile (e.g., Br⁺) at the different available positions on the aromatic ring.

These studies would involve:

Locating the transition state structure for the electrophilic attack at each potential site.

Calculating the activation energy for each pathway. The pathway with the lowest activation energy will be the kinetically favored one.

Analyzing the structure of the transition state to understand the factors that stabilize it.

For a molecule like this compound, the combined directing effects of the substituents would need to be carefully evaluated. It is likely that the positions ortho and para to the powerful activating groups would be the most favorable sites for further electrophilic substitution. Computational modeling can provide quantitative predictions of this regioselectivity.

Investigation of Biological Activities and Molecular Interactions of 4 Bromo Alpha Dimethylamino O Cresol in Vitro Focus

Assessment of Antimicrobial Activity (In Vitro)

There is no available data from in vitro studies to assess the antimicrobial activity of 4-Bromo-alpha-(dimethylamino)-O-cresol.

Antibacterial Spectrum and Efficacy

Specific studies on the antibacterial spectrum and efficacy of this compound have not been published. Therefore, no data on its activity against various bacterial strains, nor any corresponding efficacy data such as Minimum Inhibitory Concentrations (MIC), is available.

Antifungal Spectrum and Efficacy

There is no published research on the in vitro antifungal activity of this compound. Consequently, information regarding its spectrum of activity against fungal species and its efficacy is unknown.

Antioxidant Properties and Radical Scavenging Potential

No experimental data from in vitro assays assessing the antioxidant properties or radical scavenging potential of this compound could be located in the scientific literature.

Applications in Organic Synthesis and Materials Science

As a Versatile Synthetic Building Block

The structure of 4-Bromo-alpha-(dimethylamino)-O-cresol, featuring a reactive aromatic ring, a bromine atom, a hydroxyl group, and a dimethylamino moiety, theoretically positions it as a versatile building block in organic synthesis. These functional groups offer multiple sites for chemical modification.

Precursor for Complex Heterocyclic Systems

Mannich bases are widely recognized as valuable precursors in the synthesis of heterocyclic compounds. mdpi.comdoaj.orgmdpi.com The intramolecular cyclization or intermolecular reactions involving the amino and phenolic moieties can lead to the formation of various ring systems. However, specific studies detailing the use of this compound as a direct precursor for complex heterocyclic systems are not documented in the reviewed scientific literature. There are no published reaction schemes or detailed research findings that utilize this specific compound for the synthesis of heterocycles.

Intermediate in the Synthesis of Bioactive Molecules

The synthesis of novel bioactive molecules often involves the use of functionalized building blocks. Phenolic Mannich bases, in general, are explored in medicinal chemistry for their potential biological activities. nih.govresearchgate.net Despite the potential for this compound to serve as an intermediate in the synthesis of such molecules, a comprehensive search of scientific databases does not yield any specific examples or research dedicated to its application in this area.

Role in Polymer Chemistry and Functional Materials

The incorporation of specific functionalities into polymers is a key strategy for developing advanced materials. Phenolic compounds can be integral to polymer synthesis, and the additional functional groups on this compound could theoretically impart unique properties to polymeric structures.

Monomer for Polymerization Reactions

Phenolic compounds can participate in polymerization reactions, for instance, in the formation of phenolic resins. While the potential exists for this compound to act as a monomer, there is no available research that details its use in polymerization reactions. Data on its reactivity, the properties of resulting polymers, or specific polymerization conditions are absent from the current body of scientific literature.

Incorporation into Photoswitchable Materials

Photoswitchable materials often incorporate molecules that undergo reversible structural changes in response to light. kent.ac.ukrsc.orgacs.org While certain phenolic derivatives and other molecular structures can be integrated into polymers to create such materials, there is no evidence in the literature to suggest that this compound has been investigated for or incorporated into photoswitchable materials. Research on related compounds, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol, has focused on thermochromism rather than photoswitching. nih.govresearchgate.net

Catalytic Applications of Metal Complexes Derived from this compound

The chelation of metal ions by organic ligands is a fundamental principle in the design of catalysts. Aminophenol-based ligands can form stable complexes with various transition metals, which may exhibit catalytic activity. derpharmachemica.comresearchgate.netnih.gov The structure of this compound is suitable for acting as a ligand. However, there are no specific studies on the synthesis, characterization, or catalytic applications of metal complexes derived specifically from this compound.

Detailed Research Findings

Extensive searches of scientific literature did not yield specific research findings for the applications of this compound within the outlined subsections. The following table summarizes the lack of available data for this compound in the specified contexts.

| Application Area | Specific Use | Research Findings |

| Organic Synthesis | Precursor for Complex Heterocyclic Systems | No specific data available. |

| Intermediate in Bioactive Molecule Synthesis | No specific data available. | |

| Polymer Chemistry | Monomer for Polymerization | No specific data available. |

| Incorporation into Photoswitchable Materials | No specific data available. | |

| Catalysis | Metal Complex Catalyst | No specific data available. |

Compound Information

Advanced Analytical Methodologies for Detection and Quantification of 4 Bromo Alpha Dimethylamino O Cresol

High-Performance Chromatographic Separations

Chromatography is a fundamental technique for separating 4-Bromo-alpha-(dimethylamino)-O-cresol from other components in a sample matrix prior to its detection and quantification. The choice of chromatographic method depends on the compound's physicochemical properties, such as volatility and polarity.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar phenolic hydroxyl and dimethylamino groups, possesses low volatility and may undergo thermal degradation at the high temperatures required for GC analysis. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Common derivatization procedures for phenolic compounds involve converting the hydroxyl group into an ether or ester. For instance, derivatization with reagents like α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) can be employed to form a pentafluorobenzyl ether, which is highly suitable for sensitive detection using an electron capture detector (ECD). epa.gov Alternatively, silylation reagents can be used to create trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column. The choice of column is critical, with fused-silica columns of varying polarities being common. epa.gov A flame ionization detector (FID) can be used for general-purpose detection, while a mass spectrometer (MS) offers higher selectivity and structural confirmation. nih.govcoresta.org

Table 1: Illustrative GC Conditions for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | PFBBr (pentafluorobenzyl bromide) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| GC System | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is ideally suited for the analysis of non-volatile and thermally labile compounds like this compound in its native form. nih.gov Reversed-phase (RP) HPLC is the most common mode used for this type of analyte.

In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the analyte's partitioning between the stationary and mobile phases. For a polar compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. sielc.com The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency when coupled with a mass spectrometer. sielc.com

Detection can be achieved using a UV detector, as the aromatic ring in the compound absorbs UV light, or more commonly, a mass spectrometer for enhanced sensitivity and specificity.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. irsst.qc.ca UPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures than conventional HPLC systems.

The smaller particle size leads to higher separation efficiency, resulting in narrower peaks and better resolution between the target analyte and matrix components. irsst.qc.ca This enhanced resolution allows for faster analysis times (shorter run times) without sacrificing separation quality. For the analysis of this compound, a UPLC method would provide sharper peaks and a lower limit of detection compared to a standard HPLC method. irsst.qc.ca The fundamental principles, such as the use of reversed-phase columns and acidic mobile phases, remain the same as in HPLC. sielc.com

Table 2: Comparative LC and UPLC Parameters for this compound

| Parameter | HPLC Condition | UPLC Condition |

| System | HPLC with UV or MS detector | UPLC with MS/MS detector |

| Column | C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm) | C18, <2 µm particle size (e.g., 2.1 x 50 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL | 1 - 5 µL |

| Typical Run Time | 10 - 20 minutes | 2 - 5 minutes |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

Mass Spectrometry-Based Quantitation Techniques

Mass spectrometry (MS) is the definitive technique for the quantification of this compound, offering unparalleled sensitivity and selectivity, especially when dealing with complex biological or environmental samples.

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method involves the use of a stable isotope-labeled (SIL) version of the target analyte as an internal standard. For this compound, this would involve synthesizing the compound with heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), at non-exchangeable positions.

A known amount of the SIL internal standard is added to the sample prior to extraction and analysis. The SIL standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. researchgate.net Any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the SIL standard equally. The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL standard. researchgate.net This approach effectively corrects for variations in recovery and matrix effects, leading to highly accurate and precise absolute quantification.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides exceptional sensitivity and selectivity for quantifying specific analytes in complex mixtures. nih.govspringernature.com This method is performed on a triple quadrupole mass spectrometer (QqQ).

The MRM process involves several steps:

Precursor Ion Selection: In the first quadrupole (Q1), only the molecular ion (or a specific adduct ion) of this compound is allowed to pass. All other ions are filtered out. researchgate.net

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. This is achieved through collision-induced dissociation (CID) with an inert gas like argon. researchgate.net

Product Ion Selection: In the third quadrupole (Q3), one or more specific fragment ions (product ions) characteristic of the analyte are selected and monitored by the detector. researchgate.net

The specific transition from a precursor ion to a product ion is a unique signature of the analyte, providing a very high degree of selectivity and minimizing interference from co-eluting matrix components. researchgate.netmdpi.com By monitoring these specific transitions, MRM allows for the detection and quantification of this compound at very low concentrations. nih.gov

Table 3: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| This compound | 230.0 / 232.0 [M+H]⁺ | 185.0 / 187.0 | Loss of dimethylamine (B145610) group |

| This compound | 230.0 / 232.0 [M+H]⁺ | 107.1 | Cresol (B1669610) fragment |

Note: The precursor ion shows two masses (m/z 230.0 and 232.0) due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry (MS) is a powerful "soft ionization" technique that is exceptionally well-suited for the analysis of polar and thermally fragile molecules like this compound. nih.gov The ESI process generates gas-phase ions from liquid solutions with minimal fragmentation, allowing for the precise determination of the intact molecular weight. nih.gov When coupled with a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, ESI-MS provides high sensitivity and selectivity for both qualitative identification and quantitative measurement.

For this compound, analysis would typically be performed in positive ionization mode. The tertiary amine of the dimethylamino group is a basic site that is readily protonated in the acidic mobile phases commonly used in liquid chromatography (LC), forming a stable [M+H]⁺ ion. This propensity for protonation makes the compound highly responsive to ESI-MS detection.

In a typical LC-ESI-MS workflow, the compound would first be separated from the sample matrix on a reversed-phase HPLC column. Upon entering the ESI source, the analyte in the sprayed droplets would acquire a proton. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of this protonated molecule. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), which serves as a definitive confirmation of the presence of a bromine atom in the molecule.

Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS). In this technique, the protonated parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, expected fragmentation pathways would likely involve the neutral loss of dimethylamine or cleavage of the bond between the alpha-carbon and the cresol ring.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Type | Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecule | 244.05 | 246.05 |

| [M+Na]⁺ | Sodium Adduct | 266.03 | 268.03 |

| Fragment 1 | Loss of dimethylamine | 199.99 | 201.99 |

Advanced Derivatization Strategies for Improved Analyte Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. greyhoundchrom.com For this compound, derivatization can be employed to enhance its performance in certain analytical systems, particularly gas chromatography (GC), or to increase its detection sensitivity in mass spectrometry.

Reagents for Enhanced Volatility and Chromatographic Behavior

While this compound can be analyzed by LC-MS, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) requires the analyte to be volatile and thermally stable. The polar phenolic hydroxyl group on the cresol ring makes the compound non-volatile. Derivatization of this hydroxyl group is necessary to increase its volatility.

Common derivatization approaches involve converting the hydroxyl group into a less polar ether or ester. Silylation is one of the most prevalent methods, where a silylating reagent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Table 2: Common Derivatization Reagents for Hydroxyl Groups

| Reagent Name | Abbreviation | Functional Group Targeted | Resulting Derivative | Key Advantage |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Trimethylsilyl (TMS) ether | Creates volatile and thermally stable products for GC analysis. nih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH | Trimethylsilyl (TMS) ether | Highly reactive, volatile byproducts. |

| Acetic Anhydride | - | -OH, -NH | Acetyl ester | Simple procedure, forms stable derivatives. |

The reaction with a reagent like BSTFA would convert the phenolic -OH of this compound into a -O-TMS ether. This transformation significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and improving its peak shape in GC analysis.

Introduction of Ionizable Tags for Mass Spectrometric Detection

Although the dimethylamino group in this compound provides a site for efficient protonation in ESI-MS, derivatization can still be used to further enhance detection sensitivity or to introduce a permanently charged "tag." This is particularly useful for quantifying the analyte at very low concentrations.

The strategy involves reacting the analyte with a reagent that imparts a group with exceptionally high ionization efficiency or a fixed positive charge. This ensures that nearly every molecule of the derivative is ionized, maximizing the signal in the mass spectrometer. For this compound, the hydroxyl group is the primary target for this type of derivatization.

For example, derivatization with a reagent containing a quaternary ammonium (B1175870) group would introduce a permanent positive charge onto the molecule. This pre-charged derivative would no longer depend on the pH of the mobile phase for ionization, leading to a robust and highly sensitive MS signal. While not as common for a compound that already ionizes well, this strategy is a powerful tool in quantitative bioanalysis for analytes that lack easily ionizable functional groups. Reagents like dansyl chloride, while primarily used for fluorescence, also improve ionization efficiency in MS. nih.gov

Electrochemical Analytical Methods (e.g., Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), offer a sensitive and cost-effective approach for the quantification of electroactive compounds. This compound possesses a phenolic hydroxyl group, which is susceptible to electrochemical oxidation.